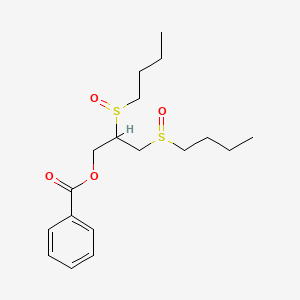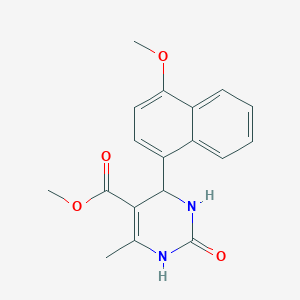![molecular formula C19H15ClN2O2S B3925578 N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3925578.png)
N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as SN38, is a potent anticancer drug that has been extensively studied for its potential therapeutic applications. SN38 is a derivative of irinotecan, a widely used chemotherapy drug that is commonly used to treat various types of cancers, including colorectal, lung, and ovarian cancers. However, irinotecan has several limitations, such as poor solubility and adverse side effects, which have led to the development of SN38 as a more effective and safer alternative.
Wirkmechanismus
N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I works by cutting and rejoining the DNA strands during replication and repair. However, during this process, the enzyme can become trapped on the DNA, leading to the formation of DNA breaks and ultimately cell death. This compound binds to the DNA-topoisomerase I complex and stabilizes it, preventing the enzyme from rejoining the DNA strands and leading to the formation of DNA breaks and cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on cancer cells. It induces DNA damage and cell cycle arrest, leading to cell death. It also inhibits the activity of several signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of topoisomerase I, making it an ideal tool for studying the role of this enzyme in DNA replication and repair. It is also highly soluble in water, making it easy to prepare for experiments. However, this compound has several limitations, such as its instability in aqueous solutions and its toxicity to normal cells. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide. One area of research is the development of new formulations of this compound that can improve its solubility and stability in aqueous solutions. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help in the development of personalized cancer treatments. Additionally, the combination of this compound with other anticancer drugs or immunotherapies is an area of active research, as it may lead to improved cancer treatment outcomes.
Wissenschaftliche Forschungsanwendungen
N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancers, including colorectal, lung, breast, and ovarian cancers. This compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, this compound prevents cancer cells from dividing and multiplying, leading to their death.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-[(2-phenylacetyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-9-8-14(21-18(23)11-13-5-2-1-3-6-13)12-16(15)22-19(24)17-7-4-10-25-17/h1-10,12H,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANEHRKHAUBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(dibutylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925509.png)
![3-[(2-fluorobenzyl)thio]-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925515.png)
![7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925518.png)

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3925532.png)

![4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine](/img/structure/B3925541.png)
![6-[3-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925549.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925561.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B3925574.png)
![6-(2,5-dimethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3925588.png)
![3-(allylthio)-6-(4-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925599.png)
![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl benzoate](/img/structure/B3925608.png)